molecular formula C8H7FN2O4 B8582267 Methyl (4-fluoro-3-nitrophenyl)carbamate

Methyl (4-fluoro-3-nitrophenyl)carbamate

Cat. No. B8582267
M. Wt: 214.15 g/mol
InChI Key: ZCCUQPFGBDRWSU-UHFFFAOYSA-N
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Description

Methyl (4-fluoro-3-nitrophenyl)carbamate is a useful research compound. Its molecular formula is C8H7FN2O4 and its molecular weight is 214.15 g/mol. The purity is usually 95%.
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properties

Product Name

Methyl (4-fluoro-3-nitrophenyl)carbamate

Molecular Formula

C8H7FN2O4

Molecular Weight

214.15 g/mol

IUPAC Name

methyl N-(4-fluoro-3-nitrophenyl)carbamate

InChI

InChI=1S/C8H7FN2O4/c1-15-8(12)10-5-2-3-6(9)7(4-5)11(13)14/h2-4H,1H3,(H,10,12)

InChI Key

ZCCUQPFGBDRWSU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Methyl chloroformate (13.2 mL, 170.2 mmol) was added dropwise to a cold (0° C.) dichloromethane (200 mL) solution of 4-fluoro-3-nitro aniline (24.15 g, 154.7 mmol) and DIPEA (35 mL, 201 mmol). The reaction mixture was stirred at rt overnight. The solution was then diluted with 200 mL of dichloromethane and washed with 2M HCl, brine and dried over anhydrous MgSO4. The solvent was concentrated and the product was directly used for next step without further purification. Yield: 35.5 g (99%); 1H NMR (400 MHz, CHLOROFORM-D) δ 3.81 (s, 3H), 7.02 (s, 1H), 7.23 (m, 1H), 7.72 (d, J=8.59 Hz, 1H), 8.17 (dd, J=6.35, 2.64 Hz, 1H).
Quantity
13.2 mL
Type
reactant
Reaction Step One
Quantity
24.15 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Methyl chloroformate (13.2 mL, 170.2 mmol) was added dropwise to a cold (0° C.) dichloromethane (200 mL) solution of 4-fluoro-3-nitro aniline (24.15 g, 154.7 mmol) and DIPEA (35 mL, 201 mmol). The reaction mixture was stirred at rt overnight. The solution was then diluted with 200 mL of dichloromethane and washed with 2M HCl, brine and dried over anhydrous MgSO4. The solvent was concentrated and the product directly used in the next step without further purification. Yield: 35.5 g (99%); 1H NMR (400 MHz, CHLOROFORM-D) δ 3.81 (s, 3H), 7.02 (s, 1H), 7.23 (m, 1H), 7.72 (d, J-=8.59 Hz, 1H), 8.17 (dd, J=6.35, 2.64 Hz, 1H).
Quantity
13.2 mL
Type
reactant
Reaction Step One
Quantity
24.15 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

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